

Spectroscopic Profile of 2-Amino-4-methyl-3-nitropyridine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Amino-4-methyl-3-nitropyridine

Cat. No.: B139313

[Get Quote](#)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **2-Amino-4-methyl-3-nitropyridine** (CAS No: 6635-86-5), a key chemical intermediate. The document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a foundational resource for its identification, characterization, and application in research and development.

Molecular and Spectroscopic Overview

2-Amino-4-methyl-3-nitropyridine, with the molecular formula $C_6H_7N_3O_2$, has a molecular weight of approximately 153.14 g/mol .^[1] Its structure combines a pyridine ring with an amino, a methyl, and a nitro group, leading to a distinct spectroscopic fingerprint. The following sections provide a detailed analysis of its NMR, IR, and MS data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. While a specific experimental dataset for **2-Amino-4-methyl-3-nitropyridine** is not readily available in the public domain, a comprehensive study on substituted 2-amino-4-nitropyridines provides valuable reference points for the expected chemical shifts.^[2] The data presented here is based on the analysis of closely related structures and predictive models.

Table 1: Predicted 1H and ^{13}C NMR Data for **2-Amino-4-methyl-3-nitropyridine**

¹ H NMR	¹³ C NMR		
Chemical Shift (δ , ppm)	Assignment	Chemical Shift (δ , ppm)	Assignment
~8.1	H-6	~158	C-2
~6.7	H-5	~152	C-4
~6.5 (br s)	-NH ₂	~148	C-6
~2.4	-CH ₃	~133	C-3
~118	C-5		
~20	-CH ₃		

Experimental Protocol: NMR Spectroscopy

Sample Preparation: A sample of approximately 10-20 mg of **2-Amino-4-methyl-3-nitropyridine** is dissolved in a suitable deuterated solvent, such as deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆), to a final volume of 0.5-0.7 mL in a 5 mm NMR tube.

Instrumentation: A high-resolution NMR spectrometer, typically operating at a proton frequency of 400 MHz or higher, equipped with a broadband probe is used for data acquisition.

Data Acquisition:

- ¹H NMR: Standard single-pulse experiments are performed to acquire the proton spectrum. Key parameters include a spectral width of approximately 12 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.
- ¹³C NMR: Proton-decoupled ¹³C NMR spectra are acquired using a standard pulse program. A wider spectral width (e.g., 0-200 ppm) is used. Due to the lower natural abundance and gyromagnetic ratio of ¹³C, a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required.

Infrared (IR) Spectroscopy

The IR spectrum of **2-Amino-4-methyl-3-nitropyridine** reveals characteristic absorption bands corresponding to its various functional groups. The spectrum is available through the NIST Chemistry WebBook and was recorded on a dispersive instrument in the solid state as a split mull.^[3]

Table 2: Infrared (IR) Spectroscopy Data for **2-Amino-4-methyl-3-nitropyridine**

Wavenumber (cm ⁻¹)	Intensity	Assignment
3450 - 3300	Strong, Broad	N-H stretching (asymmetric and symmetric) of the amino group
3100 - 3000	Medium	Aromatic C-H stretching
2980 - 2850	Medium	Aliphatic C-H stretching of the methyl group
1640 - 1600	Strong	N-H bending (scissoring) of the amino group
1580 - 1450	Strong	Aromatic C=C and C=N ring stretching
1550 - 1500	Strong	Asymmetric NO ₂ stretching
1350 - 1300	Strong	Symmetric NO ₂ stretching
~1450 and ~1380	Medium	Asymmetric and symmetric C-H bending of the methyl group
Below 900	Medium to Strong	C-H out-of-plane bending

Experimental Protocol: IR Spectroscopy

Sample Preparation: For the split mull technique, a small amount of the solid sample is ground with a mulling agent (e.g., Nujol or Fluorolube) to create a fine paste. This paste is then pressed between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used to record the spectrum.

Data Acquisition: The spectrum is typically recorded over the mid-infrared range of 4000 to 400 cm^{-1} . A background spectrum of the KBr/NaCl plates and the mulling agent is recorded first and automatically subtracted from the sample spectrum. A sufficient number of scans are co-added to obtain a high-quality spectrum.

Mass Spectrometry (MS)

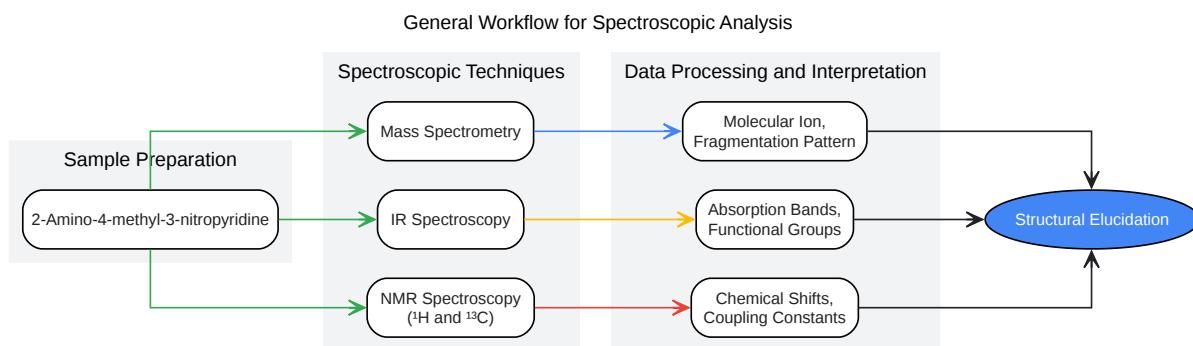
Electron Ionization Mass Spectrometry (EI-MS) of **2-Amino-4-methyl-3-nitropyridine** provides information about its molecular weight and fragmentation pattern. The mass spectrum is available on the NIST Chemistry WebBook.[\[4\]](#)

Table 3: Mass Spectrometry (EI) Data for **2-Amino-4-methyl-3-nitropyridine**

m/z (mass-to-charge ratio)	Relative Intensity (%)	Assignment
153	~80	$[\text{M}]^+$ (Molecular ion)
136	~10	$[\text{M} - \text{OH}]^+$
123	~5	$[\text{M} - \text{NO}]^+$
107	~100	$[\text{M} - \text{NO}_2]^+$ (Base Peak)
79	~40	$[\text{C}_5\text{H}_5\text{N}]^+$ Fragment
78	~35	$[\text{C}_5\text{H}_4\text{N}]^+$ Fragment
52	~25	$[\text{C}_3\text{H}_2\text{N}]^+$ Fragment

Experimental Protocol: Mass Spectrometry

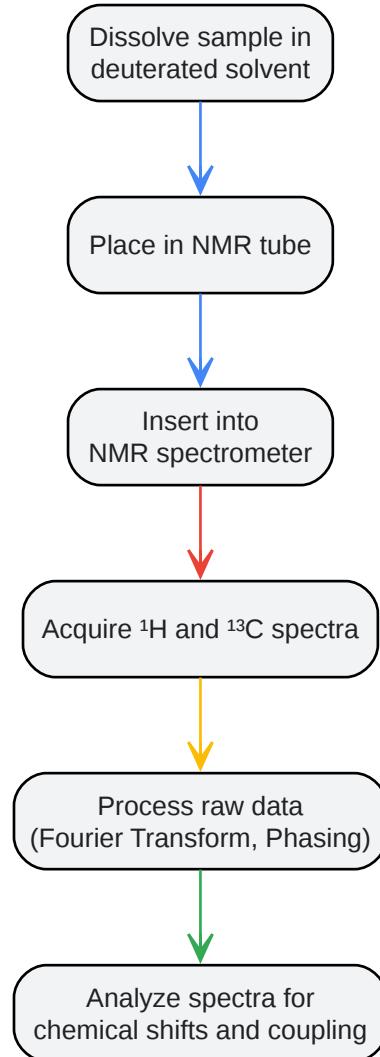
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe for solid samples. The sample is heated to induce vaporization into the ion source.


Ionization: Electron Ionization (EI) is used, where the vaporized sample molecules are bombarded with a high-energy electron beam (typically 70 eV), leading to the formation of a molecular ion and various fragment ions.

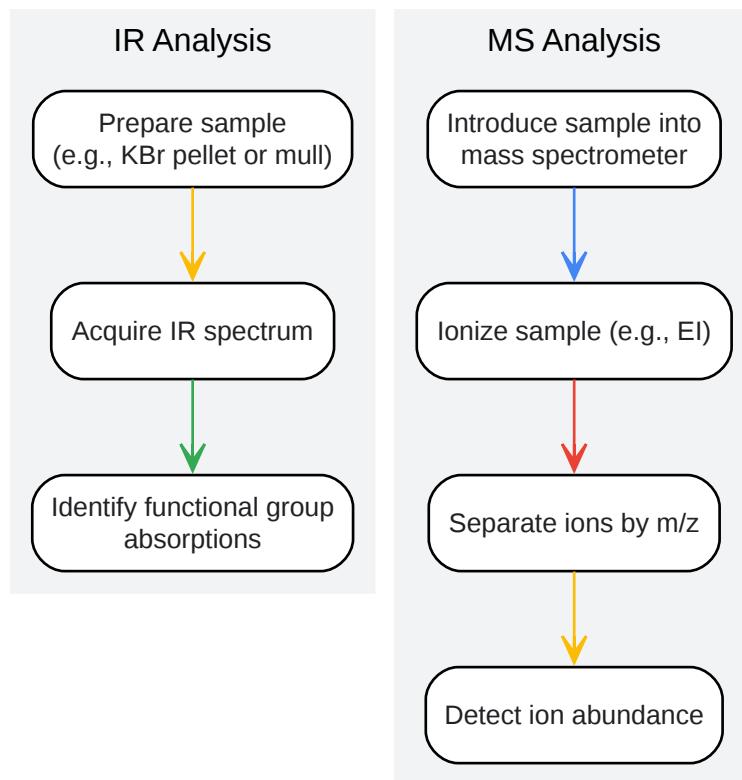
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

Data Acquisition: The detector records the abundance of each ion, and the data is presented as a mass spectrum, which is a plot of relative intensity versus m/z.

Experimental and Analytical Workflows


The following diagrams illustrate the general workflows for the spectroscopic analysis of **2-Amino-4-methyl-3-nitropyridine**.

[Click to download full resolution via product page](#)


Caption: General workflow for spectroscopic analysis.

NMR Spectroscopy Workflow

[Click to download full resolution via product page](#)

Caption: Workflow for NMR spectroscopy.

IR and MS Analysis Workflow

[Click to download full resolution via product page](#)

Caption: Workflows for IR and MS analyses.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. mdpi.com [mdpi.com]
- 2. Multinuclear ^1H , ^{13}C and ^{15}N NMR study of some substituted 2-amino-4-nitropyridines and their N-oxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-Amino-4-methyl-3-nitropyridine [webbook.nist.gov]
- 4. 2-Amino-4-methyl-3-nitropyridine [webbook.nist.gov]

- To cite this document: BenchChem. [Spectroscopic Profile of 2-Amino-4-methyl-3-nitropyridine: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b139313#spectroscopic-data-for-2-amino-4-methyl-3-nitropyridine-nmr-ir-mass>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com